molecular formula C10H9N3 B577632 [3,3'-Bipyridin]-4-amine CAS No. 1214333-30-8

[3,3'-Bipyridin]-4-amine

Cat. No.: B577632
CAS No.: 1214333-30-8
M. Wt: 171.203
InChI Key: KLHQCGVQDJSZJJ-UHFFFAOYSA-N
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Description

[3,3'-Bipyridin]-4-amine is a specialist heterocyclic compound that serves as a valuable chemical scaffold in scientific research, particularly in medicinal chemistry and drug discovery. Its core structure, the 3,3'-bipyridine motif, is known for its ability to act as a ligand in coordination chemistry, forming stable complexes with various metal ions that are useful in catalysis and materials science . In pharmaceutical research, derivatives of the 3,3'-bipyridine core have been investigated as potent inhibitors of biological targets such as the c-Met kinase, a receptor implicated in cancer cell proliferation and metastasis . This demonstrates the potential of this chemical class in developing novel anticancer agents. Furthermore, structurally related aminopyridines, like 4-Aminopyridine, are well-studied potassium channel blockers used to manage symptoms of multiple sclerosis and Lambert-Eaton myasthenic syndrome, highlighting the therapeutic relevance of this family of compounds . The presence of both an amine functional group and two nitrogen-containing heterocycles makes this compound a versatile building block for further chemical functionalization, enabling researchers to fine-tune its electronic properties and steric profile for specific applications, including the development of new catalysts or functional materials . Future research directions for this compound may include the optimization of its pharmacological profile as a kinase inhibitor or the exploration of its photophysical properties for application in organic electronics.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-pyridin-3-ylpyridin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3/c11-10-3-5-13-7-9(10)8-2-1-4-12-6-8/h1-7H,(H2,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLHQCGVQDJSZJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=C(C=CN=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30673524
Record name [3,3'-Bipyridin]-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30673524
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1214333-30-8
Record name [3,3'-Bipyridin]-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30673524
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 3,3 Bipyridin 4 Amine and Its Functionalized Derivatives

Direct Synthesis of [3,3'-Bipyridin]-4-amine

Direct synthesis routes focus on introducing the amine group at the C4 position of an existing 3,3'-bipyridine (B1266100) scaffold. This is typically achieved by the reduction of a nitro group precursor or through direct amination strategies.

Catalytic Reduction Pathways (e.g., Nitro Group Reduction)

A prevalent and effective method for synthesizing this compound is the reduction of a 4-nitro-[3,3'-bipyridine] precursor. The nitro group serves as a reliable synthetic handle that can be converted to the primary amine under various reducing conditions. The synthesis of the nitro precursor itself can be accomplished, for instance, by an Ullmann-type coupling of a suitable halonitropyridine, such as 3-bromo-4-nitropyridine-N-oxide, to form the 3,3'-bipyridine core, which is then followed by deoxygenation. asianpubs.orgresearchgate.net

Once the 4-nitro-[3,3'-bipyridine] intermediate is obtained, its reduction to the target amine can be carried out using several established catalytic methods. Catalytic hydrogenation is a common and clean method, typically employing a metal catalyst such as palladium on carbon (Pd/C) or Raney Nickel under a hydrogen atmosphere. asianpubs.orgcommonorganicchemistry.com These reactions are often efficient and produce the desired amine in high yield. For instance, the reduction of the closely related 4,4'-dinitro-3,3'-bipyridine-N,N'-dioxide has been successfully achieved using 10% Pd/C or Raney Ni with hydrogen gas. asianpubs.org Transfer hydrogenation, using hydrogen donors like formic acid or triethylsilane in the presence of a palladium catalyst, offers an alternative to using pressurized hydrogen gas. organic-chemistry.orgacs.org

Chemical reduction methods provide another robust route. Stannous chloride (SnCl₂) in an acidic medium, such as concentrated hydrochloric acid, is a classic and effective reagent for the reduction of aromatic nitro groups, including those on heterocyclic systems. commonorganicchemistry.comacsgcipr.org While effective, this method can generate significant tin-based waste. acsgcipr.org Other metal-based reductants like iron powder in acidic conditions (e.g., the Béchamp reduction) are also applicable and widely used in industrial processes. commonorganicchemistry.com More modern, metal-free reduction systems, such as those using diboron (B99234) compounds catalyzed by 4,4'-bipyridine (B149096), have also been developed and show high chemoselectivity. organic-chemistry.org

MethodReagents & CatalystKey FeaturesReference
Catalytic HydrogenationH₂, 10% Pd/C or Raney NiHigh efficiency, clean reaction, common lab practice. asianpubs.orgcommonorganicchemistry.comresearchgate.net
Transfer HydrogenationHCOOH or Et₃SiH, Pd/CAvoids use of pressurized H₂ gas. organic-chemistry.orgacs.org
Stannous Chloride ReductionSnCl₂·2H₂O, HClMild, tolerates many functional groups, but generates tin waste. commonorganicchemistry.comacsgcipr.org
Iron ReductionFe powder, HCl/AcOHCost-effective, widely used industrially. commonorganicchemistry.com
Metal-Free Diboron ReductionB₂(OH)₄, 4,4'-bipyridine (catalyst)Rapid, highly chemoselective, room temperature conditions. organic-chemistry.org

Amination Strategies for Bipyridine Systems

Directly introducing an amino group onto the bipyridine ring system presents a more challenging synthetic problem. The Chichibabin reaction, a classic method for aminating pyridines with sodium amide, typically results in amination at the 2- or 4-position relative to the ring nitrogen, making it unsuitable for forming a C4-amino bond on the 3,3'-bipyridine skeleton. uni-muenchen.dewikipedia.org

A more viable approach for functionalizing a pre-formed bipyridine is through nucleophilic aromatic substitution (SNAr) or modern catalytic amination reactions. This would involve a 3,3'-bipyridine derivative with a suitable leaving group, such as a halogen (e.g., 4-chloro-[3,3'-bipyridine]), at the 4-position. However, SNAr reactions on 3-halopyridines can be less facile compared to their 2- and 4-halo counterparts due to the electronic properties of the pyridine (B92270) ring. nih.gov

The most promising contemporary method for this transformation is the Buchwald-Hartwig amination. rsc.orgorganic-chemistry.org This palladium-catalyzed cross-coupling reaction has become a powerful and general tool for forming carbon-nitrogen bonds. The reaction couples an aryl halide or triflate with a primary or secondary amine in the presence of a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. This methodology has been successfully applied to a wide range of heteroaryl halides and amines. acs.orgresearchgate.net For the synthesis of this compound, this would involve the coupling of 4-halo-[3,3'-bipyridine] with an ammonia (B1221849) equivalent, such as benzophenone (B1666685) imine or lithium bis(trimethylsilyl)amide, followed by hydrolysis. The choice of ligand (e.g., biaryl phosphines like XPhos or SPhos) and base (e.g., NaOt-Bu, K₃PO₄) is critical for achieving high yields and depends on the specific substrates. acs.org

Metal-Catalyzed Cross-Coupling Reactions for Bipyridine Formation

An alternative and highly versatile strategy for synthesizing this compound and its derivatives involves constructing the central carbon-carbon bond of the bipyridine ring system via a metal-catalyzed cross-coupling reaction. This approach builds the final molecule from two separate pyridine rings, one of which is pre-functionalized with the amine group or a nitro group precursor.

Suzuki-Miyaura Coupling Strategies

The Suzuki-Miyaura coupling is one of the most widely used methods for C-C bond formation, reacting an organoboron compound (typically a boronic acid or ester) with an organohalide in the presence of a palladium catalyst and a base. fishersci.co.ukreddit.com To synthesize the this compound skeleton, this reaction could couple a 3-pyridylboronic acid with a 3-halo-4-aminopyridine or, more commonly, a 3-halo-4-nitropyridine. ncl.ac.ukdur.ac.uk The subsequent reduction of the nitro group, as described in section 2.1.1, would then yield the final product.

A typical reaction involves a palladium catalyst such as Pd(PPh₃)₄ or Pd(OAc)₂ with a phosphine ligand, and a base like Na₂CO₃, K₂CO₃, or K₃PO₄. mdpi.comarkat-usa.org The reaction tolerates a wide variety of functional groups, although the free amino group can sometimes interfere with the catalyst. Therefore, using the nitro-substituted precursor is often preferred. The choice of coupling partners can be interchanged, for example, using a 4-amino-3-pyridylboronic acid derivative coupled with a 3-halopyridine.

Stille Coupling Approaches

The Stille coupling reaction involves the palladium-catalyzed coupling of an organotin compound (organostannane) with an organohalide or triflate. chimia.chmdpi.com This method is known for its reliability and tolerance of a wide range of functional groups, often succeeding where other methods may fail. However, a significant drawback is the high toxicity of the organotin reagents and byproducts. chimia.ch

For the synthesis of this compound, a Stille coupling could be performed between a 3-(trialkylstannyl)pyridine and a 3-bromo-4-aminopyridine (or its nitro analogue). mdpi.com The reaction typically uses a palladium catalyst like Pd(PPh₃)₄ in a solvent such as DMF or toluene. The reactivity of the organostannane allows for mild reaction conditions, but careful purification is required to remove toxic tin residues.

Negishi Coupling Methodologies

The Negishi coupling utilizes an organozinc reagent, which is coupled with an organohalide or triflate in the presence of a palladium or nickel catalyst. wikipedia.orgorgsyn.org A key advantage of the Negishi reaction is the high reactivity and exceptional functional group tolerance of the organozinc reagents, which are generally more reactive than organoboron compounds and less toxic than organostannanes. nih.govresearchgate.net

This method is well-suited for preparing functionalized bipyridines. The synthesis of this compound could be achieved by coupling a 3-pyridylzinc halide with 3-bromo-4-aminopyridine. The Negishi coupling's tolerance for functional groups like amines and even nitro groups makes it a highly attractive option, potentially allowing for the direct use of the aminopyridine substrate without a protecting group. orgsyn.orgmdpi.com The organozinc reagent can be prepared in situ from the corresponding halopyridine and activated zinc, and then coupled using a catalyst such as Pd(PPh₃)₄ or a Ni(II) complex. wikipedia.org

Coupling ReactionPyridine A ReagentPyridine B ReagentCatalyst/Base SystemKey FeaturesReference
Suzuki-Miyaura3-Pyridylboronic acid/ester3-Halo-4-nitro/aminopyridinePd(0) or Pd(II) / Phosphine Ligand, Base (e.g., K₂CO₃)Low toxicity of boron reagents, mild conditions, widely used. fishersci.co.ukncl.ac.ukmdpi.com
Stille3-(Trialkylstannyl)pyridine3-Halo-4-nitro/aminopyridinePd(0) (e.g., Pd(PPh₃)₄)High functional group tolerance, but toxic tin reagents. chimia.chmdpi.commdpi.com
Negishi3-Pyridylzinc halide3-Halo-4-nitro/aminopyridinePd(0) or Ni(II) / Phosphine LigandHigh reactivity, excellent functional group tolerance. wikipedia.orgorgsyn.orgresearchgate.net

Decarboxylative and Desulfonylative Cross-Coupling

Decarboxylative and desulfonylative cross-coupling reactions have emerged as powerful methods for the formation of carbon-carbon bonds, offering alternatives to traditional cross-coupling reactions that require organometallic reagents.

Decarboxylative Cross-Coupling: This approach utilizes carboxylic acids as readily available and stable coupling partners. The synthesis of bipyridine derivatives can be achieved through the palladium-catalyzed decarboxylative cross-coupling of pyridyl carboxylates with bromopyridines. mdpi.com For instance, microwave-assisted coupling has been successfully employed, with ligands such as 1,10-phenanthroline (B135089) proving crucial for improving reaction yields by influencing the decarboxylation process. mdpi.com This method is applicable to both 3-pyridyl and 4-pyridyl carboxylates, enabling the synthesis of various arylpyridines with pharmacological relevance. mdpi.com Another innovative strategy involves the use of dinuclear palladium pincer complexes to catalyze the coupling of picolinic acid with pyridine through a combination of decarboxylation and C-H activation. preprints.orgresearchgate.net

Catalyst/ReagentCoupling PartnersKey FeaturesReference
Pd-catalyst with 1,10-phenanthrolinePyridyl carboxylates and bromopyridinesMicrowave-assisted; ligand improves yield mdpi.com
Dinuclear palladium pincer complexesPicolinic acid and pyridineCombines decarboxylation and C-H activation preprints.orgresearchgate.net

Desulfonylative Cross-Coupling: This method uses organosulfur compounds as coupling partners. Pyridine sulfinates and related sulfone derivatives have been shown to be effective in palladium-catalyzed cross-coupling reactions with bromopyridines. mdpi.com For example, pyridine sulfinate salts (sodium or lithium) can be coupled with a wide range of aryl halides to produce a diverse array of bipyridine derivatives. mdpi.com This approach has been applied to the synthesis of libraries of medicinally relevant molecules. mdpi.com Additionally, β-nitrile pyridylsulfones can serve as latent sulfinate reagents, expanding the scope of this methodology. mdpi.com Nickel-catalyzed desulfonylative cross-coupling has also been explored, particularly for the synthesis of sp3-rich scaffolds. nih.gov

Coupling PartnerCatalystKey FeaturesReference
Pyridine sulfinate saltsPalladiumWide scope of halide partners; applicable to library synthesis mdpi.com
β-Nitrile pyridylsulfonesPalladiumServe as latent sulfinate reagents mdpi.com
Benzylic phenyl sulfonesNickelEffective for desulfonylative cross-coupling nih.gov

Palladium-Catalyzed C-H Activation and Arylation Techniques

Direct C-H activation and arylation offer a more atom-economical approach to the synthesis of bipyridines by avoiding the pre-functionalization of starting materials.

Palladium-catalyzed direct arylation of pyridine N-oxides with halopyridines is an efficient method for preparing substituted bipyridines. acs.org This reaction demonstrates good functional group tolerance, with pyridine N-oxides bearing electron-withdrawing substituents generally providing higher yields. acs.org The resulting bipyridine N-oxides can be readily deoxygenated to afford the final bipyridine products. acs.org This strategy allows for the convenient synthesis of 2,2'-, 2,3'-, and 2,4'-bipyridines. acs.org

Intramolecular C-H arylation catalyzed by palladium has also been utilized to construct fused heterocyclic systems containing pyridine rings. beilstein-journals.org The choice of phosphine ligand is critical for achieving high yields in these cyclization reactions. beilstein-journals.org This method has been applied to various pyridine and non-pyridine amides, leading to the formation of complex, multiply fused heteroaromatic compounds. beilstein-journals.org

SubstrateReaction TypeCatalyst SystemKey FeaturesReference
Pyridine N-oxides and halopyridinesIntermolecular Direct C-H ArylationPalladiumGood functional group tolerance; best yields with electron-withdrawing groups acs.org
Pyridine and quinoline (B57606) amidesIntramolecular C-H ArylationPalladium with phosphine ligandsForms fused heterocyclic systems; ligand choice is crucial beilstein-journals.org

Homocoupling and Heterocoupling of Pyridine Precursors

The coupling of two pyridine units is a fundamental strategy for synthesizing bipyridines. These reactions can be classified as either homocoupling (coupling of two identical pyridine precursors) or heterocoupling (coupling of two different pyridine precursors).

Homocoupling: Symmetrical bipyridines are often prepared through the homocoupling of halopyridines. mdpi.compreprints.org Palladium catalysts are frequently employed for this purpose. For example, the combination of palladium acetate (B1210297) (Pd(OAc)₂) and piperazine (B1678402) in DMF can facilitate the homocoupling of bromopyridines at elevated temperatures. mdpi.compreprints.org Another approach involves a bimetallic system using Pd(OAc)₂ with indium and lithium chloride. mdpi.com Reductive homocoupling catalyzed by palladium in a solvent that also acts as a reducing agent, such as 1,4-butanediol, offers an alternative that avoids the need for external reducing agents and ligands. mdpi.com

Heterocoupling: The synthesis of unsymmetrical bipyridines requires heterocoupling strategies. While traditional named reactions like Suzuki, Stille, and Negishi couplings are widely used, other methods have also been developed. mdpi.compreprints.orgresearchgate.net For instance, palladium-catalyzed coupling of lithium tri(3-quinolinyl)magnesite with bromopyridine has been reported for the synthesis of functionalized quinoline derivatives. preprints.org

Coupling TypePrecursorsCatalyst/ReagentsConditionsReference
HomocouplingBromopyridinesPd(OAc)₂, piperazineDMF, 140 °C mdpi.compreprints.org
HomocouplingBromopyridinesPd(OAc)₂, indium, LiCl- mdpi.com
HomocouplingBromopyridinesPd(OAc)₂1,4-butanediol (solvent and reductant) mdpi.com
HeterocouplingLithium tri(3-quinolinyl)magnesite and bromopyridinePalladium- preprints.org

Non-Metal-Catalyzed and Alternative Synthetic Routes

While metal-catalyzed reactions are prevalent, alternative methods that avoid transition metals or employ different catalytic systems are of growing interest.

Ullmann and Wurtz Coupling Variants for Bipyridines

Ullmann Coupling: The classic Ullmann reaction, which involves the copper-mediated homocoupling of aryl halides, is a valuable technique for synthesizing symmetrical bipyridines. mdpi.compreprints.org However, traditional Ullmann conditions often require high temperatures and stoichiometric amounts of copper. mdpi.com Modern variations have been developed to address these limitations. For example, a bimetallic system using stoichiometric copper powder with a catalytic amount of palladium acetate has been shown to promote the coupling of bromopyridines under relatively mild conditions. preprints.org

Wurtz Coupling: The Wurtz reaction, which typically uses sodium dispersion to couple organic halides, is another method for preparing symmetrical bipyridines. mdpi.compreprints.org An improved version of this approach is the transition-metal-catalyzed homocoupling of Grignard reagents. mdpi.com

Coupling TypePrecursorsReagentsKey FeaturesReference
Ullmann CouplingBromopyridinesStoichiometric Cu powder, catalytic Pd(OAc)₂Bimetallic system, milder conditions preprints.org
Wurtz CouplingPyridinesNa dispersion, oxidantClassical method mdpi.compreprints.org
Wurtz Coupling VariantGrignard reagentsTransition-metal catalystImproved efficiency mdpi.com

Directed Ortho-Metalation in Functionalization

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic rings. acs.orgnih.gov In this process, a directing group on the ring coordinates to a strong base (typically an organolithium or lithium amide), leading to deprotonation at the adjacent ortho position. nih.govuwindsor.ca The resulting organometallic intermediate can then be quenched with an electrophile to introduce a new functional group.

For pyridine derivatives, DoM can be challenging due to the potential for nucleophilic attack on the ring. uwindsor.ca However, the use of specific bases like TMPMgCl·LiCl can enable the regioselective metalation of pyridines. For example, 3-bromopyridine (B30812) can be magnesiated at the 4-position, and subsequent reaction with an electrophile like 3-pyridinecarboxaldehyde (B140518) can yield 4-substituted bipyridines. The aryl O-carbamate group is a particularly strong directing group that has been extensively used in DoM chemistry. acs.orgnih.gov

StrategySubstrateReagentOutcomeReference
Directed ortho-metalation (DoM)3-BromopyridineTMPMgCl·LiClMagnesiation at the 4-position for subsequent functionalization

Sequential Reactions and Multi-Component Strategies

Sequential Reactions: These strategies involve a series of reactions performed in a specific order to build up molecular complexity. For example, a DoM/Suzuki cross-coupling sequence can be an efficient protocol for preparing 4,4'-bipyridine derivatives. nih.gov

Multi-Component Reactions (MCRs): MCRs are one-pot reactions in which three or more starting materials are combined to form a product that contains substantial portions of all the initial reactants. These reactions are highly atom- and step-economical. The Petasis reaction, a three-component coupling of a boronic acid, an amine, and a carbonyl derivative, is a prominent example of an MCR used to synthesize highly functionalized amines. acs.org Three-component reactions involving lithiated alkoxyallenes, nitriles, and carboxylic acids have been developed as a flexible route to highly substituted pyridin-4-ol derivatives, which can be precursors for bipyridines. chim.it Another three-component reaction of aldehydes, electron-deficient alkynes, and ureas/thioureas can produce 3,4-dihydropyrimidinones. beilstein-journals.org

StrategyComponentsProduct TypeReference
Petasis ReactionBoronic acid, amine, carbonyl derivativeHighly functionalized amines acs.org
Three-Component ReactionLithiated alkoxyallenes, nitriles, carboxylic acidsHighly substituted pyridin-4-ols chim.it
Three-Component ReactionAldehydes, electron-deficient alkynes, ureas/thioureas3,4-Dihydropyrimidinones beilstein-journals.org

Stereoselective Synthesis of Chiral this compound Derivatives

The development of stereoselective methods for the synthesis of chiral bipyridine ligands is a significant area of research, driven by their broad application in asymmetric catalysis. While direct stereoselective routes to chiral this compound derivatives are not extensively documented in publicly available literature, established principles for the asymmetric synthesis of related chiral bipyridines provide a strong foundation for potential synthetic strategies. These strategies primarily focus on the introduction of chirality at the 3 and 3' positions of the bipyridine core, which can be conceptually extended to derivatives bearing a 4-amine substituent.

One of the most effective strategies for inducing chirality in 3,3'-disubstituted bipyridines involves the oxidative homocoupling of a chiral pyridine precursor. A notable example is the synthesis of a chiral 2,2'-bipyridinediol with 3,3'-dimethyl substituents. researchgate.netrsc.org This multi-step synthesis commences with commercially available starting materials and utilizes an O₂-mediated oxidative homocoupling of a chiral pyridine N-oxide as the key stereochemistry-determining step. researchgate.netrsc.org This critical reaction has been shown to produce the desired (S,S)-enantiomer of the resulting bipyridine N,N'-dioxide with exceptional stereoselectivity, achieving 99% diastereomeric excess (de) and greater than 99.5% enantiomeric excess (ee). researchgate.netrsc.org Subsequent deoxygenation of the N-oxides and other functional group manipulations would then yield the final chiral bipyridine ligand. This approach highlights a powerful method for establishing chirality on the bipyridine scaffold, which could potentially be adapted for the synthesis of chiral this compound derivatives by utilizing appropriately substituted chiral pyridine building blocks.

Another important class of chiral bipyridines is those possessing axial chirality. The synthesis of axially chiral 2,2'-bipyridine (B1663995) N,N'-dioxides has been achieved without the need for optical resolution. acs.org These methods can produce bipyridine N,N'-dioxides that exhibit high catalytic activity in asymmetric reactions, such as the allylation of aldehydes. acs.org The development of such catalysts underscores the potential for creating a chiral environment around the bipyridine core, a principle that is central to the design of chiral ligands for asymmetric synthesis.

Furthermore, chemo-enzymatic methods are emerging as a powerful tool for the asymmetric dearomatization of pyridines to furnish substituted chiral piperidines. nih.gov These processes often involve a stereoselective one-pot cascade reaction, for instance, using an amine oxidase/ene imine reductase system to convert N-substituted tetrahydropyridines into stereo-defined piperidines. nih.gov While this approach leads to a saturated heterocyclic core, it demonstrates the potential of enzymatic transformations to achieve high stereoselectivity in pyridine derivatives. Conceptually, such enzymatic or chemo-catalytic dearomatization-rearomatization strategies could be explored for the enantioselective functionalization of bipyridine systems.

In the context of metal-catalyzed reactions, rhodium-catalyzed asymmetric reductive Heck reactions have been successfully employed for the synthesis of enantioenriched 3-substituted piperidines from pyridine and sp²-hybridized boronic acids. acs.orgmdpi.com This process involves the partial reduction of pyridine to a dihydropyridine (B1217469) intermediate, followed by an asymmetric carbometalation. acs.orgmdpi.com The adaptation of such catalytic systems to bipyridine substrates could offer a pathway to introduce chiral substituents at the 3-position.

The research into chiral bipyridine N,N'-dioxides has also yielded highly efficient catalysts for various asymmetric transformations. lboro.ac.ukthieme.deresearchgate.net These catalysts are often C₂-symmetric and can be synthesized from enantiomerically pure starting materials. thieme.de Their effectiveness in promoting reactions with high enantioselectivity demonstrates the robust nature of the chiral scaffold. researchgate.netchemrxiv.org

While the direct stereoselective synthesis of this compound remains a specialized goal, the methodologies developed for related chiral bipyridines provide a clear conceptual framework. The key findings from the synthesis of analogous compounds are summarized in the table below, illustrating the potential for high stereoselectivity.

Table 1: Examples of Stereoselective Synthesis of Chiral Bipyridine Derivatives

Precursor/Starting Material Key Reaction Chiral Product Stereoselectivity
Chiral pyridine N-oxide O₂-mediated oxidative homocoupling (S,S)-3,3'-dimethyl-(2,2'-bipyridine)-diol 99% de, >99.5% ee researchgate.netrsc.org
Axially chiral bipyridine precursor Synthesis without optical resolution Axially chiral 2,2'-bipyridine N,N'-dioxides Up to 98% ee in subsequent reactions acs.org
N-substituted tetrahydropyridines One-pot amine oxidase/ene imine reductase cascade Stereo-defined 3- and 3,4-substituted piperidines High stereoselectivity nih.gov
Pyridine and arylboronic acids Rh-catalyzed asymmetric reductive Heck reaction 3-substituted tetrahydropyridines High yield and excellent enantioselectivity acs.orgmdpi.com
Chiral pyridine N-oxides Oxidative dimerization with O₂ Axially chiral bipyridine N,N'-dioxides Up to 75% yield researchgate.net

These examples collectively suggest that a combination of strategies, including the use of chiral building blocks, asymmetric catalysis, and enzymatic transformations, holds promise for the future development of specific and efficient stereoselective syntheses of chiral this compound and its derivatives.

Reactivity and Chemical Transformations of 3,3 Bipyridin 4 Amine

Functionalization of the Bipyridine Core

The bipyridine structure of [3,3'-Bipyridin]-4-amine allows for various modifications, enabling the creation of diverse molecular architectures.

Electrophilic and Nucleophilic Substitution Reactions

The pyridine (B92270) rings of a bipyridine system are generally electron-deficient, which makes them resistant to electrophilic attack. However, the presence of a strong electron-donating amino group at the 4-position enhances the nucleophilicity of the ring to which it is attached, facilitating electrophilic substitution reactions. evitachem.com For instance, nitration can be achieved using a mixture of nitric and sulfuric acids, typically targeting positions activated by the amine.

Conversely, the electron-deficient nature of the pyridine rings makes them susceptible to nucleophilic substitution. smolecule.com This is particularly true for positions activated by an electron-withdrawing group or when a good leaving group is present. smolecule.com

Regioselective Derivatization Strategies

Achieving regioselectivity is critical for the synthesis of specific derivatives. One powerful method is the Chichibabin reaction, which can introduce amino groups at positions ortho to the ring nitrogens. researchgate.net Another key strategy involves metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. ambeed.commdpi.com This allows for the precise formation of carbon-carbon bonds by coupling the bipyridine core (often as a halide derivative) with boronic acids in the presence of a palladium catalyst. mdpi.comvulcanchem.com Such methods provide a reliable route to substituted bipyridines that might be otherwise difficult to synthesize. mdpi.com

Reactions Involving the Amine Functionality

The primary amine group is a key handle for a wide array of chemical modifications.

Acylation, Alkylation, and Condensation Reactions

The amine group of this compound readily undergoes acylation with reagents like acyl chlorides or acid anhydrides to form stable amides. forecastchemicals.comlibretexts.org This reaction is fundamental for introducing a vast range of functional groups. ambeed.com Alkylation, typically with alkyl halides, converts the primary amine into secondary or tertiary amines. forecastchemicals.comlibretexts.org However, controlling the degree of alkylation can be challenging, often yielding mixtures of products. libretexts.org

Condensation reactions between the amine and carbonyl compounds, such as aldehydes and ketones, produce imines, also known as Schiff bases. ambeed.com These reactions are versatile for creating larger, more complex molecules.

Diazotization and Subsequent Transformations

The primary aromatic amine of this compound can be converted to a diazonium salt using nitrous acid, which is typically generated in situ from sodium nitrite (B80452) and a strong acid at low temperatures. researchgate.net These diazonium salts are highly valuable synthetic intermediates. They can undergo a variety of subsequent transformations, such as the Sandmeyer reaction, to introduce functionalities like halides, cyano groups, or hydroxyl groups onto the pyridine ring. researchgate.net The unstable primary nitrosamine (B1359907) formed during this process can decompose to a diazonium species, which is a potent DNA alkylating agent in biological contexts. acs.org

Cyclization and Formation of Fused Heterocyclic Systems

This compound is an excellent precursor for constructing fused heterocyclic systems, which are prevalent in medicinally important compounds. The spatial arrangement of the amine group relative to the nitrogen atom in the adjacent pyridine ring facilitates intramolecular cyclization reactions. For example, reaction with appropriate bifunctional reagents can lead to the formation of tricyclic systems like 3,6-diazacarbazoles. asianpubs.org Reductive cyclization is another powerful technique used to generate a wide variety of nitrogen-containing heterocycles. researchgate.net These cyclization strategies open pathways to novel, complex molecules with potential applications in materials science and medicinal chemistry. tubitak.gov.trorganic-chemistry.orgrsc.org

Investigation of Reaction Mechanisms and Intermediates

The elucidation of reaction mechanisms and the identification of transient intermediates are critical for understanding and optimizing the chemical transformations of this compound. While dedicated mechanistic studies on this specific molecule are not extensively documented in publicly available literature, significant insights can be drawn from computational and experimental investigations of closely related bipyridine compounds. These studies highlight the common pathways and reactive species that are likely to play a role in the reactivity of this compound.

Detailed Research Findings

Investigations into the reactivity of bipyridine derivatives often employ a combination of computational modeling, such as Density Functional Theory (DFT), and spectroscopic analysis to map out reaction pathways and characterize intermediates.

Computational Studies (DFT):

DFT calculations have become a powerful tool for predicting the thermodynamics and kinetics of reaction pathways involving bipyridine ligands. For instance, in the context of metal-catalyzed reactions, DFT studies on bipyridine complexes with pendant amines have revealed detailed mechanistic insights. nih.govacs.org These studies often explore the activation of the catalyst, which typically involves a two-electron reduction to form an active anionic complex that initiates the reaction. acs.org

For related bipyridine systems, two primary reaction pathways are often considered: a "low overpotential pathway" and a "high overpotential pathway". acs.org The former involves the reduction of the initial complex, while the latter entails the reduction of a reaction intermediate. acs.org The presence and position of the amino group, as in this compound, are expected to significantly influence the preferred pathway by affecting the electronic properties and stability of intermediates. For example, in some systems, pendant amines can facilitate hydride formation. nih.gov

A DFT study on a 4,4'-bipyridine-catalyzed reduction of nitroarenes identified an N-boryl-4,4'-bipyridyl radical as a crucial intermediate. jiaolei.group This suggests that radical species could also be key intermediates in reactions involving this compound. The formation of such intermediates often occurs on a triplet potential energy surface, with intersystem crossing being an important factor in determining the reaction's activation energy. jiaolei.group

Spectroscopic Analysis of Intermediates:

The direct detection and characterization of reaction intermediates are often achieved through various spectroscopic techniques. In the synthesis of related carbazole (B46965) derivatives from bromopyridines, intermediates have been successfully confirmed using Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS). researchgate.net

Time-resolved IR spectroscopy (TRIR) is a particularly powerful technique for observing transient species in real-time. For example, in the study of a rhenium bipyridine-catalyzed CO2 reduction, TRIR allowed for the direct detection of key intermediates, including a reduced tetracarbonyl species with a short half-life. acs.org The kinetic traces from such experiments provide valuable data on the formation and decay rates of these intermediates. acs.org

The table below summarizes the types of intermediates and the methods used for their investigation in related bipyridine systems, which can be extrapolated to the study of this compound.

Intermediate Type Method of Investigation Key Findings from Related Systems Reference
Anionic ComplexDensity Functional Theory (DFT)Formation via a two-electron reduction is a key catalyst activation step. acs.org
Radical SpeciesDensity Functional Theory (DFT)N-boryl-4,4'-bipyridyl radical identified as a crucial intermediate in a reduction reaction. jiaolei.group
Metal-Hydride SpeciesDensity Functional Theory (DFT)Pendant amines can assist in the formation of metal-hydride intermediates. nih.gov
Reduced Carbonyl SpeciesTime-Resolved IR Spectroscopy (TRIR)Direct detection of transient species with short half-lives (e.g., ~55 ms). acs.org
Synthetic IntermediatesIR, NMR, Mass SpectrometryCharacterization of stable intermediates in multi-step synthetic pathways. researchgate.net

Common Reaction Mechanisms:

Based on studies of analogous compounds, this compound is expected to participate in several common reaction types, each with a distinct mechanism.

Cross-Coupling Reactions: The synthesis of bipyridines frequently employs palladium-catalyzed cross-coupling reactions like the Suzuki, Negishi, and Stille couplings. evitachem.compreprints.org The general mechanism for a Suzuki coupling, for example, involves the oxidative addition of a halopyridine to a Pd(0) catalyst, followed by transmetalation with a boronic acid derivative and subsequent reductive elimination to yield the bipyridine product. preprints.org The amino group on the this compound can influence the electronic properties of the pyridine ring, potentially affecting the rates of these catalytic steps.

Ullmann Coupling: This method is used to form symmetrical bipyridines. The proposed mechanisms involve either a radical process or an anionic process mediated by a copper catalyst. preprints.orgmdpi.com

Coordination Chemistry: As a bidentate ligand, this compound can coordinate with metal centers. The mechanism of its action in this context involves the donation of electron density from the nitrogen atoms to the metal, which can stabilize the resulting complex and facilitate catalytic activity. evitachem.com

Coordination Chemistry and Ligand Design Utilizing 3,3 Bipyridin 4 Amine

Ligand Properties and Coordination Modes of [3,3'-Bipyridin]-4-amine

The coordinating behavior of this compound is dictated by the interplay between its bipyridine core and the exocyclic amine group.

While the pyridine (B92270) nitrogens are the primary coordination sites, the amine (-NH₂) group at the 4-position plays a crucial secondary role. In the majority of amino-bipyridine complexes, the exocyclic amine functionality does not directly coordinate to the primary metal center. cmu.edu Instead, its significance lies in its ability to act as a hydrogen bond donor. This characteristic is critical for directing the self-assembly of complexes into larger architectures. The intermolecular hydrogen bonds formed by the amine group can link individual complex units, leading to the formation of chains, layers, or three-dimensional networks. cmu.edu In some instances, pendant amine groups have been shown to facilitate the dimerization of complexes through hydrogen bonding interactions. rsc.org

The stability and reactivity of metal complexes derived from this compound are governed by both electronic and steric factors.

Electronic Effects: The amine group is a strong sigma (σ) donor, which increases the electron density on the pyridine rings. Upon coordination, this enhances the electron density at the metal center. evitachem.com This electronic enrichment can stabilize higher oxidation states of the metal and influence the energy of metal-to-ligand charge transfer (MLCT) bands, a key feature in the photophysical properties of many transition metal complexes. The presence of electron-donating groups often leads to a bathochromic (red) shift in the absorption spectra of the resulting complexes. mdpi.com

Steric Effects: The non-linear geometry imposed by the 3,3'-linkage is the most significant steric factor. This inherent kink prevents the formation of simple planar structures often seen with other ligands and can be exploited to create specific three-dimensional cavities and architectures in coordination polymers and supramolecular assemblies.

Role of the Amine Moiety in Coordination and Chelation

Synthesis and Structural Characterization of Metal Complexes

The synthesis of metal complexes with bipyridine ligands is typically achieved by reacting the ligand with a suitable metal salt in an appropriate solvent. While this is a general strategy, specific examples for this compound are not extensively documented in peer-reviewed literature.

Metal IonReported Characterized Complexes with this compound
Copper (Cu)Specific complexes not prominently reported in literature.
Palladium (Pd)Specific complexes not prominently reported in literature.
Zinc (Zn)Specific complexes not prominently reported in literature.
Ruthenium (Ru)Specific complexes not prominently reported in literature.
Manganese (Mn)Specific complexes not prominently reported in literature.
Rhenium (Re)Specific complexes not prominently reported in literature.

The table above reflects the current status of publicly available research. The absence of reported complexes does not preclude their existence but indicates a potential area for future investigation.

This compound is a prime candidate for the construction of coordination polymers and metallosupramolecular structures. Its utility as a "tecton," or building block, arises from its distinct functionalities:

Bidentate Chelating Site: The two pyridine nitrogen atoms can bind to a single metal center, forming a stable node within a larger framework.

Hydrogen-Bonding Site: The peripheral amine group can direct the assembly of these nodes into extended networks via intermolecular hydrogen bonds. cmu.edu

Defined Angularity: The non-linear nature of the 3,3'-linkage provides a well-defined angle, which can be used to control the topology and dimensionality of the resulting polymer or supramolecular structure.

By combining this ligand with metal ions that have specific coordination geometry preferences (e.g., tetrahedral, square planar, or octahedral), it is possible to design and synthesize complex, multidimensional materials. For instance, linking metal centers with the bipyridine portion could generate 1D chains, which are then cross-linked into 2D or 3D networks by the hydrogen-bonding amine groups. nih.gov The combination of coordination bonds and hydrogen bonds allows for a hierarchical approach to constructing novel materials with potential applications in areas like catalysis and molecular recognition. tandfonline.com

Transition Metal Complexes (e.g., Cu, Pd, Zn, Ru, Mn, Re)

This compound as a Ligand in Bioinorganic Chemistry

This compound is a heterocyclic compound belonging to the bipyridine family. Its structure, featuring two pyridine rings linked at the 3 and 3' positions with an amine group at the 4-position of one ring, makes it a compelling ligand in the field of bioinorganic chemistry. The nitrogen atoms of the pyridine rings and the amino group can act as donor sites, allowing the molecule to form stable complexes with various metal ions. While specific research on the bioinorganic applications of this compound is emerging, the extensive study of its structural analogues provides significant insight into its potential.

Derivatives of bipyridine are widely investigated for their biological activities, including antimicrobial and antitumor properties. smolecule.com The mechanism of action for many bipyridine-metal complexes involves their ability to interact with biological macromolecules such as DNA and enzymes. The coordination of the bipyridine ligand to a metal center can modify the electronic properties and reactivity of the metal ion, which is crucial for its biological function.

Research into related bipyridine derivatives has demonstrated significant potential in medicinal chemistry. For instance, derivatives of 4-(2-fluorophenoxy)-3,3'-bipyridine have been synthesized and evaluated as potent c-Met kinase inhibitors, with some compounds showing high efficacy against cancer cell lines. nih.gov One promising candidate from this study exhibited an IC50 value of 3 nM against the MKN-45 gastric cancer cell line. nih.gov Another related compound, 4'-Methoxy-5,6-dimethyl-[2,3'-bipyridin]-4-amine, has shown anticancer activity with an IC50 value of 0.64 µM against HCT116 colon cancer cells. vulcanchem.com The proposed mechanism for its action is the chelation of intracellular metal ions, leading to the inhibition of metalloenzymes. vulcanchem.com

Furthermore, the introduction of different functional groups to the bipyridine scaffold can tune the biological activity. For example, nitro-substituted bipyridine derivatives, such as 5-Nitro-[3,4'-bipyridin]-6-amine, have been explored for their potential as antimicrobial and antitumor agents. smolecule.com The presence of both an electron-donating amino group and an electron-withdrawing nitro group can create unique electronic properties that may enhance biological interactions. vulcanchem.com Studies on mixed ligand complexes involving bipyridine and other organic molecules have also shown that chelation to a metal can synergistically enhance antibacterial activity. researchgate.net

The following table summarizes the biological activity of some bipyridine derivatives, illustrating the potential of this class of compounds in bioinorganic chemistry.

Compound NameBiological Activity/TargetKey Findings
4-(2-fluorophenoxy)-3,3'-bipyridine derivative (26c)c-Met kinase inhibitorIC50 of 8.2 nM for c-Met kinase and 3 nM cytotoxicity against MKN-45 cancer cells. nih.gov
4'-Methoxy-5,6-dimethyl-[2,3'-bipyridin]-4-amineAnticancerIC50 of 0.64 µM against HCT116 colon cancer cells; inhibits metalloenzymes like COX-2. vulcanchem.com
5-Nitro-[3,4'-bipyridin]-6-amineAntimicrobial, AntitumorExplored for therapeutic use against infections and cancer. smolecule.com
[2,2'-Bipyridine]-4,4'-diamine (B92534)Antimicrobial, AntitumorPotential biological activities due to its ability to form stable metal complexes that can interact with DNA and enzymes.

Design Principles for Novel Ligand Architectures

The design of novel ligand architectures based on the this compound scaffold is guided by principles aimed at tuning the electronic and steric properties of the molecule to achieve desired functions in coordination chemistry, materials science, and medicinal chemistry. The versatility of the bipyridine framework allows for systematic modifications to create ligands with tailored properties.

A primary design principle involves the strategic introduction of various functional groups onto the bipyridine rings. The electronic nature of these substituents significantly influences the ligand's properties. Electron-donating groups, such as methyl (-CH3) or methoxy (B1213986) (-OCH3), can increase the electron density on the pyridine rings, enhancing the ligand's ability to donate electron density to a metal center. vulcanchem.com This can lead to more stable metal complexes. Conversely, electron-withdrawing groups, like nitro (-NO2) or halogens (e.g., -F, -Br), can decrease the electron density, which can be useful for applications in catalysis or for modulating biological activity. vulcanchem.com

Another key principle is the modification of the ligand's steric profile. Introducing bulky substituents near the coordination sites can influence the geometry of the resulting metal complex and its stability. This can be used to control the reactivity of the metal center or to create specific binding pockets for molecular recognition applications.

Synthetic strategies for creating these novel architectures often rely on cross-coupling reactions. Methods like the Suzuki-Miyaura and Stille couplings are powerful tools for constructing the bipyridine core from pyridine precursors. mdpi.com For instance, the synthesis of substituted bipyridines can be achieved by coupling a pyridyl boronic acid with a halogenated pyridine in the presence of a palladium catalyst. mdpi.com The Boger reaction, involving 1,2,4-triazines, provides another versatile route to functionalized pyridines and, subsequently, bipyridines. acs.org

Furthermore, the amine group on the this compound scaffold serves as a crucial handle for further functionalization. It can be a site for derivatization to attach other molecular fragments, such as peptides, fluorescent tags, or other chelating units, leading to multifunctional ligands. This approach is central to the design of poly(bipyridyl) ligands, which can form complex multinuclear structures with interesting photophysical or biological properties. nih.gov The synthesis of such multidentate ligands often involves reacting the bipyridine unit with appropriate linkers. nih.gov

The following table outlines some design strategies and their expected effects on the properties of ligands derived from the bipyridine framework.

Design StrategyExample Substituent/ModificationExpected Effect on Ligand/Complex Properties
Electronic Tuning (Donating) Methyl (-CH₃), Methoxy (-OCH₃)Increases electron density, enhances σ-donation, stabilizes higher oxidation states of the metal center. vulcanchem.com
Electronic Tuning (Withdrawing) Nitro (-NO₂), Fluoro (-F)Decreases electron density, enhances π-backbonding, can increase reactivity and alter biological activity. vulcanchem.com
Steric Hindrance tert-Butyl, Phenyl groupsInfluences coordination geometry, can enhance selectivity in catalysis, and can protect the metal center.
Extension of Conjugation Vinyl, Ethynyl linkersModifies photophysical properties (absorption and emission wavelengths), potential for use in electronic materials.
Introduction of Additional Donor Sites Carboxyl (-COOH), Hydroxyl (-OH) groupsIncreases denticity of the ligand, forms more stable chelate rings, can improve solubility in polar solvents.
Attachment of Biomolecules Peptides, SugarsEnhances biocompatibility, allows for targeted delivery in medicinal applications.

By systematically applying these design principles, new ligands based on this compound can be developed with finely tuned properties for a wide range of applications, from catalysis to the development of new therapeutic agents.

Catalytic Applications of 3,3 Bipyridin 4 Amine Scaffolds

Homogeneous Catalysis

In homogeneous catalysis, the catalyst exists in the same phase as the reactants. The [3,3'-Bipyridin]-4-amine scaffold has demonstrated significant utility in this domain, primarily by acting as a ligand that modulates the activity and stability of transition metal catalysts.

This compound as Ligands in Transition Metal Catalysis

The efficacy of this compound and its isomers as ligands stems from their capacity for metal coordination. The nitrogen atoms within the pyridine (B92270) rings and the exocyclic amino group can act as coordination sites, forming stable complexes with various transition metals. vulcanchem.comevitachem.com These bidentate or potentially tridentate chelating properties enhance the stability of the resulting metal complexes, a crucial factor in catalytic efficiency. The formation of five-membered chelate rings with transition metals is a key feature that contributes to the stability of these complexes. The electronic properties of the catalyst can be fine-tuned by substituents on the bipyridine core, influencing the electron density at the metal center through σ-donation and π-back donation mechanisms. evitachem.com This adaptability makes amino-bipyridine ligands valuable in developing catalysts for a variety of chemical transformations. mdpi.compreprints.org

Applications in Hydrogenation and Oxidation Reactions

While direct applications of this compound in hydrogenation and oxidation are not extensively documented in the provided search results, the broader class of amino-bipyridine ligands is active in such reactions. For instance, osmium complexes featuring [2,2'-bipyridine]-4,4'-diamine (B92534) ligands have been shown to facilitate the electrochemical oxidation of glucose. In the realm of hydrogenation, pyridylidene amine (PYA) ligands, which are derived from aminopyridines, are employed in ruthenium-catalyzed transfer hydrogenation of ketones. acs.org The synthesis of amino-bipyridines itself often involves catalytic hydrogenation, such as the reduction of dinitro-bipyridine precursors using a palladium on carbon (Pd/C) catalyst, highlighting the interplay between these ligands and hydrogenation processes.

Role in Cross-Coupling Catalysis

The role of amino-bipyridine ligands is particularly prominent in transition metal-catalyzed cross-coupling reactions, which are fundamental for forming carbon-carbon and carbon-heteroatom bonds. Bipyridine derivatives are frequently synthesized using palladium-catalyzed Suzuki-Miyaura cross-coupling, underscoring the compatibility of this scaffold with such catalytic systems. mdpi.compreprints.orgvulcanchem.com More importantly, amino-bipyridine isomers, such as [2,4'-Bipyridin]-4-amine, are widely employed as ligands in metal-catalyzed reactions like the Suzuki coupling. evitachem.com The bipyridine framework's strong coordination with metal centers like palladium is a known challenge that can sometimes decrease catalytic activity, but the development of specialized ligands and catalyst systems continues to overcome these issues. mdpi.compreprints.org

Table 1: this compound Analogues in Cross-Coupling Reactions

Bipyridine Ligand Analogue Cross-Coupling Reaction Metal Catalyst Application Source
[2,4'-Bipyridin]-4-amine Suzuki Coupling Palladium Synthesis of biaryl compounds evitachem.com
Bipyridine Derivatives Suzuki-Miyaura Coupling Palladium General synthesis of bipyridines mdpi.compreprints.orgvulcanchem.com
Bipyridine Derivatives Negishi & Stille Coupling Palladium Synthesis of complex organic molecules mdpi.compreprints.org

Heterogeneous Catalysis

In heterogeneous catalysis, the catalyst is in a different phase from the reactants, offering advantages in catalyst separation and recycling. The this compound scaffold is integrated into solid-state materials to create robust and reusable catalysts.

Integration into Metal-Organic Frameworks (MOFs) for Catalysis

Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal nodes and organic linkers. marquette.edu this compound is recognized as a potential MOF ligand. bldpharm.com The bipyridine unit can serve as the structural linker, while the amino group provides a site for post-synthetic modification, allowing for the introduction of new catalytic functionalities. ekb.eg For example, an iron-bipyridine complex has been successfully incorporated into a robust zirconium-based MOF (UiO-68). This hybrid material, UiO-68-Fe-bpy, functions as a photocatalyst for the reduction of CO₂ to CO under visible light with high selectivity. marquette.edu The porous nature of MOFs allows reactants to access the catalytically active sites within the framework, making them highly effective heterogeneous catalysts. ekb.eg

Stabilization of Catalytically Active Nanoparticles

The this compound scaffold and its isomers are effective agents for stabilizing catalytically active metal nanoparticles (NPs). Bifunctional amine ligands, such as 4,4'-bipyridine (B149096), can link metal NPs together to form porous, three-dimensional networks. acs.org This method creates high-density catalytic materials without the need for traditional inorganic supports. acs.org A direct application involves a novel nanocatalyst where palladium is supported on [2,2'-bipyridin]-4-amine (B1270683) functionalized nanocellulose, which has been used effectively in Suzuki reactions. researchgate.net Similarly, single-chain polymeric nanoparticles (SCPNs) incorporating bipyridine ligands have been used to bind Pd(II), creating catalytically active sites for reactions in complex biological media. nih.gov

Table 2: Stabilization of Nanoparticles with Bipyridine Amine Scaffolds for Catalysis

Nanoparticle Stabilizing Ligand Scaffold Catalytic Application Source
Platinum (Pt) NPs 4,4'-Bipyridine General catalysis acs.org
Palladium (Pd) NPs [2,2'-Bipyridin]-4-amine on nanocellulose Suzuki reaction researchgate.net

Photoredox Catalysis and Energy Transfer Processes

The integration of a bipyridine core with an amino functionality within the this compound structure suggests significant potential in photoredox catalysis and related energy transfer processes. Bipyridine ligands are fundamental components of many highly successful photoredox catalysts, most notably ruthenium and iridium complexes. wikipedia.orgsigmaaldrich.com These complexes can absorb visible light to reach an excited state with potent redox capabilities. wikipedia.org

The general mechanism for a photoredox cycle often involves the photoexcited catalyst participating in a single-electron transfer (SET) event. nih.gov Amines are frequently employed in these systems as sacrificial reductants. They can reductively quench the excited state of the photocatalyst, generating an amine radical cation and a more strongly reducing form of the catalyst. acs.org Subsequently, the amine radical cation can undergo deprotonation to form an α-amino radical, a key intermediate for various bond-forming reactions. sigmaaldrich.comacs.org

In the context of this compound, the molecule itself contains both the photosensitizer-scaffolding component (bipyridine) and the reductive quenching component (amine). When used as a ligand, the 4-amino group can modulate the electronic properties of the resulting metal complex. Furthermore, bifunctional aminopyridine ligands have been utilized to prepare heterometallic complexes that exhibit complex photophysical behaviors, including intra- and intermolecular energy-transfer processes. nih.gov Studies on aminopyridine-based complexes have shown that charge transfer (CT) interactions are readily formed with various electron acceptors. nih.gov The energy of these charge transfer interactions is a key parameter in understanding the photophysical properties of the resulting complexes. nih.gov

The study of linked chromophores, such as those combining Rhenium (Re) and Platinum (Pt) centers with aminopyridine bridges, demonstrates that these systems can exhibit multiple emission bands due to intricate energy-transfer pathways. nih.gov The photophysical properties can be concentration-dependent, suggesting the formation of aggregates that influence the relaxation kinetics of the excited states. nih.gov

Table 1: Photophysical Characteristics of Representative Bipyridine and Aminopyridine Complexes

Complex/SystemAbsorption Max (λ_max)Emission Max (λ_em)Excited State Lifetime (τ)Key Feature
[Ru(bpy)₃]²⁺ in H₂O452 nm620 nm650 nsArchetypal photoredox catalyst. wikipedia.org
[Ru(bpy)₃]²⁺ in CH₃CN452 nm620 nm890 nsSolvent-dependent lifetime. wikipedia.org
2-Aminopyridine Dimer---Studied as a model for ultrafast deactivation in DNA base pairs. aip.org
Re-Pt bimetallic species with aminopyridine linkers-Multiple emission bandsNonlinear relaxation kineticsDemonstrates complex intra- and intermolecular energy transfer. nih.gov

This table presents data for model compounds to illustrate the photophysical principles relevant to the this compound scaffold. bpy = 2,2'-bipyridine (B1663995); CH₃CN = Acetonitrile.

Asymmetric Catalysis with Chiral this compound Derivatives

The rigid C₂-symmetric backbone of many bipyridine ligands makes them "privileged" scaffolds for asymmetric catalysis, as they can create a well-defined chiral environment around a metal center. The development of chiral versions of the this compound ligand is a key step toward its application in enantioselective transformations. Chirality can be introduced by attaching chiral substituents to the bipyridine framework.

A modular approach is often used to synthesize libraries of chiral pyridine-containing ligands, allowing for the systematic variation of steric and electronic properties. rsc.org For instance, chiral pyridine-aminophosphine ligands have been successfully synthesized and applied in iridium-catalyzed asymmetric hydrogenations of challenging substrates, achieving excellent enantioselectivity (up to 99% ee). rsc.org While not bipyridines, these structures demonstrate the successful use of chiral aminopyridine-type P,N ligands in catalysis.

Interestingly, even achiral aminopyridine derivatives can sometimes induce chirality. Research has shown that enantiomorphous crystals of achiral 4-aminopyridine (B3432731) can serve as the initial source of chirality in the asymmetric autocatalysis of pyrimidyl alkanols (the Soai reaction), leading to products with high enantiomeric excess. nih.gov This highlights the profound influence that aminopyridine structures can have in chiral environments.

For a chiral derivative of this compound to be an effective ligand in asymmetric catalysis, several factors are important:

Synthesis: An efficient and enantioselective synthesis of the ligand is required.

Coordination: The ligand must effectively coordinate to a metal center to form a stable, active catalyst.

Chiral Environment: The chiral elements of the ligand must create a discriminating steric and electronic environment around the metal's active site.

Ligand Tuning: The ability to modify the ligand's structure (e.g., the groups on the amine or elsewhere on the bipyridine rings) is crucial for optimizing catalyst performance for specific reactions.

Table 2: Examples of Chiral Pyridine-Containing Ligands in Asymmetric Catalysis

Ligand TypeMetalReaction TypeAchieved Enantioselectivity (ee)Reference
Chiral Pyridine-AminophosphineIrAsymmetric HydrogenationUp to 99% rsc.org
Chiral Phosphine-PhosphoramiditeVariousHydrogenation, Allylic AlkylationHigh sioc-journal.cn
Chiral Dialkylaminopyridine (DMAP) Derivatives- (Organocatalyst)Various (e.g., C-acylation, cycloadditions)Effective researchgate.net
Achiral 4-Aminopyridine (as crystal)Zn (Soai Reaction)Asymmetric AutocatalysisHigh nih.gov

This table showcases the utility of different chiral pyridine-based ligand classes in achieving high enantioselectivity.

Mechanistic Investigations of Catalytic Cycles

Understanding the mechanistic pathway of a catalytic cycle is crucial for optimizing reaction conditions and developing more efficient catalysts. For complexes involving aminopyridine or bipyridine ligands, the catalytic cycle is highly dependent on the metal center and the specific transformation.

In many reactions catalyzed by transition metals, the ligand plays a critical role in stabilizing various oxidation states of the metal throughout the catalytic cycle. For example, in cross-coupling reactions, the ligand must accommodate both low-valent (e.g., Pd(0) or Ni(0)) and high-valent (e.g., Pd(II) or Ni(II)) intermediates. acs.org The donor flexibility of aminopyridine-derived ligands can be particularly advantageous in this regard. acs.org

Mechanistic studies on iridium-catalyzed N-alkylation of amines with alcohols have proposed catalytic cycles where the iridium catalyst is involved in both the dehydrogenation of the alcohol and the hydrogenation of the intermediate imine. In some proposed mechanisms involving cobalt complexes with aminopyridine-type ligands for hydrogen evolution, the pyridine moiety can dissociate and act as a proton relay, facilitating rapid protonation of the reduced metal center and accelerating the catalytic turnover. uva.nl

For a hypothetical catalytic cycle involving a this compound-metal complex, several mechanistic features could be anticipated:

Ligand Coordination: The bidentate 3,3'-bipyridine (B1266100) moiety would coordinate to the metal center, forming a stable complex.

Substrate Activation: The metal center would activate the substrate(s), for instance, through oxidative addition in a cross-coupling cycle.

Role of the Amino Group: The 4-amino group could influence the cycle in several ways:

Electronic Tuning: As an electron-donating group, it would increase the electron density at the metal center, potentially influencing the rates of key steps like oxidative addition and reductive elimination. mdpi.com

Proton Relay: It could act as an internal base or a proton shuttle, as seen in some hydrogen evolution catalysts. uva.nl

Direct Participation: In some cases, the amine itself could be a reactant or part of a bifunctional activation mechanism.

Product Formation and Catalyst Regeneration: The cycle would conclude with the release of the product and regeneration of the active catalytic species.

Kinetic studies, DFT calculations, and the isolation and characterization of catalytic intermediates are common methods used to elucidate these complex reaction pathways. mdpi.comrsc.org For instance, in an iridium-catalyzed C-H borylation of N-phenyl-2-aminopyridines, DFT studies suggested a cycle involving an Ir(V)-aryl intermediate formed via oxidative addition into a C-H bond. rsc.org

Materials Science and Supramolecular Chemistry of 3,3 Bipyridin 4 Amine

Development of Functional Materials

The ability of [3,3'-Bipyridin]-4-amine to be incorporated into larger systems through its amine functionality or by coordination with metal centers has led to its exploration in the development of functional materials with tailored properties.

Incorporation into Polymeric Systems

The integration of bipyridine moieties into polymeric structures is a key strategy for creating materials with advanced functionalities, such as catalytic activity, stimuli-responsiveness, and unique photophysical properties. While direct studies on the incorporation of this compound into polymers are not extensively documented, the principles can be inferred from related functionalized bipyridines. For instance, bipyridine-dicarboxamide derivatives have been utilized as cross-linkers to construct three-dimensional polymeric networks. mdpi.com In such systems, the bipyridine unit can coordinate with metal ions, like ruthenium, creating active centers within the polymer matrix that can switch between different oxidation states. mdpi.com

The amine group on this compound provides a reactive handle for covalent attachment to a polymer backbone. This can be achieved through various polymeranalogous reactions. For example, polymers with reactive side chains or end-groups, such as those bearing carboxylic acids or acyl chlorides, could be readily functionalized with this compound to yield polymers decorated with metal-coordinating sites. This approach has been used to create metallo-supramolecular polymers by reacting end-functionalized polymers with chelating ligands like terpyridines. researchgate.net Furthermore, aminopyridine conjugates have been shown to form metallogels, which are a class of soft materials with potential applications in sensing and catalysis. chemmethod.com

Table 1: Potential Methods for Incorporating this compound into Polymeric Systems

Polymer Functionalization Strategy Description Potential Application of Resulting Polymer
Covalent Grafting The amine group of this compound reacts with a functionalized polymer backbone (e.g., containing acyl chloride or epoxy groups). Heterogeneous catalysis, metal ion sensing, redox-active materials.
Monomer Synthesis The amine group is first modified with a polymerizable group (e.g., methacrylate, styrene) and then copolymerized with other monomers. Stimuli-responsive hydrogels, luminescent polymers, functional coatings.
Supramolecular Polymerization The bipyridine unit acts as a recognition site for metal-ligand coordination, leading to the formation of non-covalent polymer chains or networks. Self-healing materials, injectable gels, materials for controlled release.
Cross-linker in Polymer Networks The bifunctional nature of the molecule (two coordinating nitrogens) allows it to link different polymer chains together via metal ion coordination. Active gels for chemical oscillators, shape-memory polymers. mdpi.com

Nanomaterial Synthesis and Properties

This compound and its derivatives are valuable ligands in the synthesis and functionalization of nanomaterials, imparting specific chemical and physical properties to the resulting nano-constructs. The bipyridine moiety can chelate to metal ions on the surface of nanoparticles, providing a stable capping layer, while the amine group can be used for further functionalization or to influence the nanomaterial's interaction with its environment.

A notable example, though with a related isomer, is the use of [2,2'-bipyridin]-4-amine (B1270683) to functionalize nanocellulose for the creation of a palladium nanocatalyst. conicet.gov.ar In this work, the bipyridine-functionalized nanocellulose served as a support for palladium nanoparticles, demonstrating the role of such ligands in stabilizing and dispersing metallic nanoparticles on a solid support. Similarly, inorganic-organic hybrid nanomaterials have been fabricated using 4,4'-bipyridine (B149096), indicating the versatility of bipyridine ligands in creating complex nanostructures. researchgate.net

The incorporation of bipyridine-based complexes, such as tris(bipyridine)ruthenium(II), into silica (B1680970) nanoparticles has been explored for applications in electrogenerated chemiluminescence. semanticscholar.org The silica matrix can protect the luminescent complex from quenchers like oxygen, enhancing its performance. semanticscholar.org The amine functionality of this compound could be used to covalently link it to a silica surface that has been pre-functionalized with groups like epoxides or isocyanates, thus anchoring the bipyridine unit for subsequent metal coordination or as a recognition site.

Table 2: Research Findings on Bipyridine-Functionalized Nanomaterials

Nanomaterial System Bipyridine Derivative Used Key Findings Potential Application Reference
Palladium Nanocatalyst [2,2'-bipyridin]-4-amine functionalized nanocellulose Efficient and stable nanocatalyst prepared. Catalysis conicet.gov.ar
Hybrid Nanomaterial 4,4'-Bipyridine Synthesis of an inorganic-organic hybrid nanomaterial. Catalysis, Adsorption researchgate.net
ECL Nanoparticles Tris(bipyridine)ruthenium(II) in silica nanoparticles Enhanced electrochemiluminescence due to protection by the silica matrix. Sensing, Bioimaging semanticscholar.org
Photoactive Surfaces Ruthenium(II) bipyridyl complexes on gold Covalent bonding to self-assembled monolayers (SAMs) on gold surfaces for creating photoactive interfaces. Biosensing, Photochemistry mdpi.com

Supramolecular Assemblies and Networks

The non-covalent interactions directed by the specific geometry and functional groups of this compound are central to its role in supramolecular chemistry. These interactions drive the formation of organized structures on surfaces, the recognition of guest molecules, and the construction of complex metallosupramolecular architectures.

Self-Assembly on Surfaces and 2D Organization

The self-assembly of molecules on solid surfaces is a powerful bottom-up approach to create nanopatterned materials with potential applications in electronics, catalysis, and sensing. Functionalized bipyridines have been shown to form ordered two-dimensional (2D) networks on surfaces like highly oriented pyrolytic graphite (B72142) (HOPG). researchgate.net The organization of these molecules is governed by a delicate balance of intermolecular forces, including van der Waals interactions between alkyl chains and the substrate, as well as π-π stacking between the aromatic bipyridine cores. researchgate.net

Host-Guest Chemistry and Non-Covalent Interactions

Host-guest chemistry involves the formation of inclusion complexes where a "host" molecule encapsulates a "guest" molecule, a process driven by non-covalent interactions. researchgate.net The bipyridine unit, particularly when incorporated into larger macrocyclic structures or when functionalized with recognition sites, can participate in host-guest interactions. The amine group of this compound can act as a hydrogen bond donor, while the pyridine (B92270) nitrogens can act as hydrogen bond acceptors. These interactions, along with potential π-π stacking, are crucial for molecular recognition. acs.org

A common strategy in host-guest chemistry is the use of macrocyclic hosts like cyclodextrins, which have a hydrophobic inner cavity and a hydrophilic exterior. acs.org Functionalized bipyridines can be designed to bind within these cavities or can be covalently attached to cyclodextrins to create sophisticated host systems. For example, porphyrin-cyclodextrin conjugates have been synthesized to mimic enzyme activity, where the cyclodextrin (B1172386) unit provides a binding site for a substrate, bringing it into proximity with the catalytically active porphyrin center. acs.org Similarly, this compound could be incorporated into such systems, where its metal-coordinating ability could be modulated by the binding of a guest molecule to an associated host, leading to the development of allosteric receptors or sensors.

Formation of Metallosupramolecular Structures

The bidentate chelating nature of the bipyridine core makes this compound an excellent ligand for the construction of metallosupramolecular structures. These are complex architectures formed through the self-assembly of ligands and metal ions, leading to discrete cages, helices, or extended coordination polymers. acs.org The geometry of the ligand plays a crucial role in determining the final structure of the assembly.

The non-linear arrangement of the two pyridine rings in this compound, in contrast to the linear 4,4'-bipyridine, can lead to the formation of angled or bent coordination motifs. This is exemplified by coordination polymers constructed from 2,2′-bipyridyl-3,3′-dicarboxylic acid, a related bent ligand, which forms two-dimensional networks with copper(II) ions. The amine group in this compound can further influence the resulting structure by participating in hydrogen bonding, which can link adjacent metallosupramolecular units into higher-order assemblies.

The combination of a bipyridine chelating site with other functional groups allows for the creation of heteroleptic complexes and intricate structures. For example, mixing bipyridine ligands with other pyridyl or phenanthroline ligands in the presence of metal ions can lead to the stoichiometric-controlled formation of racks, rectangles, and trigonal prisms. The amine functionality on this compound offers a site for post-assembly modification, allowing for the covalent attachment of other molecules or materials to the pre-formed metallosupramolecular structure.

Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs)

The unique structural and electronic properties of this compound make it a valuable component in the construction of advanced porous materials like Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs). Its bipyridine core offers potential coordination sites for metal ions, while the amine group provides a handle for further functionalization or can participate directly in the framework's properties.

In the realm of crystalline porous materials, the design and synthesis of frameworks with specific topologies and functionalities are paramount. This compound can serve as a versatile building block or linker in both MOFs and COFs.

In MOFs, the bipyridine unit of the molecule can act as a bidentate ligand, coordinating to metal centers to form extended network structures. acs.org The presence of the amine group can influence the resulting framework's properties by introducing basic sites, which can be advantageous for applications like catalysis or gas sorption. The synthesis of MOFs often involves solvothermal or hydrothermal methods where the organic linker and metal salts react to form the crystalline framework. ekb.eg While direct examples of this compound in MOF synthesis are not extensively documented in the provided results, the principles of MOF construction using analogous bipyridine and amine-functionalized linkers are well-established. For instance, 2,2′-bipyridine-3,3′-dicarboxylic acid has been successfully used to create heterometallic Cu(II)-Ln(III) MOFs. acs.org

In COFs, which are constructed from organic linkers connected by strong covalent bonds, this compound can participate in condensation reactions. The amine functionality can react with aldehyde linkers to form stable imine bonds, a common strategy in COF synthesis. cd-bioparticles.net This approach allows for the creation of robust, porous materials with high thermal and chemical stability. The modular nature of COF synthesis enables the combination of different linkers to tune the pore size and chemical environment within the framework. For example, COFs have been synthesized through the condensation of pyrene-based tetraamines with various dicarbaldehydes, including [3,3'-bipyridine]-6,6'-dicarbaldehyde, to create rhombic porous frameworks. mdpi.com

The incorporation of amine functionalities into MOFs is a widely recognized strategy to enhance their performance in gas separation, particularly for CO2 capture. mdpi.comnih.gov The amine groups introduce basic sites that can interact favorably with acidic gases like CO2, leading to increased adsorption capacity and selectivity. nih.govresearchgate.net

The primary mechanisms by which amine functionalization improves gas separation performance include:

Enhanced Affinity for Acidic Gases: The basic amine groups have a strong affinity for CO2, leading to preferential adsorption over other gases like methane (B114726) (CH4) or nitrogen (N2). mdpi.comnih.gov

Improved Interfacial Interaction: In mixed-matrix membranes (MMMs), where MOFs are dispersed in a polymer matrix, amine groups can improve the interaction between the MOF filler and the polymer, leading to better membrane performance. mdpi.comresearchgate.net

Facilitated Transport: The presence of amine groups can facilitate the transport of specific gas molecules through the membrane. mdpi.com

While research specifically detailing the use of this compound in this context is not prevalent in the search results, the general principles are highly applicable. The amine group on the this compound linker would be expected to enhance the CO2 uptake of a resulting MOF. Computational studies have shown that while functionalization with amines generally improves CO2 separation capabilities, there is an optimal degree of functionalization, as steric hindrance can become a limiting factor. nih.govrsc.org

Table 1: Comparison of Gas Separation Performance in Amine-Functionalized vs. Non-Functionalized MOF-based Mixed Matrix Membranes (Illustrative Examples)

Membrane Composition CO2 Permeability (GPU) CO2/CH4 Selectivity Reference
Neat PSf hollow fiber --- --- mdpi.com
ZIF-8/PSf HFMMM --- --- mdpi.com
A@S/ZIF-8/PSf HFMMM (amine-functionalized) 41.15 22.25 mdpi.com
Neat 6FDA-ODA --- --- researchgate.net
UiO-66/6FDA-ODA --- --- researchgate.net

This compound as a Building Block or Linker

Viologen Derivatives and Redox-Active Materials

Bipyridine compounds are precursors to viologens, which are N,N'-disubstituted 4,4'-bipyridinium salts known for their rich redox chemistry and electrochromic properties. frontiersin.org The this compound scaffold offers a unique platform for the development of novel viologen derivatives and other redox-active materials.

Viologens typically undergo two reversible one-electron reductions, forming a stable radical cation and a neutral species, often accompanied by distinct color changes. frontiersin.org This property makes them highly attractive for applications in electrochromic devices, which change color upon the application of an electrical potential. uni-osnabrueck.deacs.org

The electrochemical properties of viologen derivatives can be tuned by modifying the substituents on the bipyridine core. frontiersin.org The amine group in a viologen derived from this compound could influence the redox potentials and the stability of the different redox states. The synthesis of such viologens would typically involve the quaternization of the nitrogen atoms of the bipyridine rings with alkyl halides. uni-osnabrueck.de

The electrochromic performance of a material is characterized by its coloration efficiency, switching speed, and stability. lboro.ac.uk Viologen-based materials have been incorporated into various device architectures, including flexible displays. jecst.org The development of water-soluble viologen derivatives is an active area of research to overcome issues related to the crystallization of the reduced species. jecst.org

Table 2: Electrochemical Data for Selected Bipyridinium Derivatives (Illustrative)

Compound Redox Process Potential (V) Medium Reference
4,4'-Bipyridinium derivative (3) Two, reversible, one-electron reductions --- Neutral, aqueous frontiersin.org
Riboflavin Anodic and Cathodic Peaks -0.52 and -0.75 --- osti.gov

The electronic structure of this compound, featuring both electron-donating (amine) and electron-accepting (bipyridine) moieties, suggests its potential for use in charge-transfer applications. researcher.life In extended molecular systems, the transfer of charge between different components is a fundamental process that underpins the functionality of various materials, including those used in photovoltaics and photocatalysis. ethz.ch

In donor-acceptor systems, photoexcitation can lead to the transfer of an electron from the donor to the acceptor, creating a charge-separated state. aip.org The bipyridine unit can act as an electron acceptor, while the amine group can enhance the electron-donating character of one of the pyridine rings. This intramolecular charge-transfer character can be exploited in the design of sensitizers for dye-sensitized solar cells or as components in organic photovoltaic materials. ethz.chaip.org

Furthermore, the ability of the bipyridine core to coordinate with metal ions opens up possibilities for creating metal-to-ligand charge-transfer (MLCT) complexes. acs.orgscience.gov In these complexes, absorption of light can promote an electron from a metal-based orbital to a ligand-based orbital. The properties of these MLCT states are crucial for applications in photocatalysis and light-emitting devices. acs.orgscience.gov The presence of the amine group on the bipyridine ligand could be used to tune the energy levels of the ligand orbitals and, consequently, the properties of the MLCT excited state.

Theoretical and Computational Investigations of 3,3 Bipyridin 4 Amine

Electronic Structure Analysis and Molecular Conformation Studies

Theoretical and computational studies provide significant insights into the electronic structure and molecular conformation of [3,3'-Bipyridin]-4-amine. The molecule consists of two pyridine (B92270) rings linked at the 3 and 3' positions, with an amine group (-NH2) attached to the 4-position of one of the rings. vulcanchem.combldpharm.com This non-symmetrical arrangement of the pyridine rings distinguishes it from other bipyridine isomers and is a key determinant of its chemical behavior. vulcanchem.com

Furthermore, electronic properties such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are calculated to understand the molecule's electronic transitions and reactivity. researchgate.net The HOMO-LUMO gap provides information about the chemical reactivity and kinetic stability of the molecule. For related bipyridine derivatives, DFT calculations have been used to determine these values, which are crucial for understanding their potential in applications like organic photovoltaics. vulcanchem.com

The molecular conformation is also influenced by intermolecular and intramolecular interactions. The amine group is capable of forming hydrogen bonds, which can play a role in the molecule's crystal packing and its interactions in solution. vulcanchem.com The bipyridine framework itself can participate in π-stacking interactions, further influencing its conformational preferences and potential for supramolecular assembly. vulcanchem.com

Table 1: Calculated Molecular Properties of a Related Bipyridine Derivative

PropertyValue/Description
HOMO-LUMO gap3.2 eV (calculated via DFT for 4'-Methoxy-5,6-dimethyl-[2,3'-bipyridin]-4-amine) vulcanchem.com
Torsion AngleThe dihedral angle between the two pyridine rings is a key conformational parameter.
Bond LengthsC-C and C-N bond lengths within the pyridine rings are influenced by the amine substituent.
Bond AnglesAngles within the pyridine rings and between the rings and the amine group define the molecular geometry.

Computational Elucidation of Reaction Mechanisms

Computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool to elucidate the mechanisms of chemical reactions involving this compound and its derivatives. These theoretical approaches provide a molecular-level understanding of synthetic pathways and catalytic processes.

DFT Studies of Synthetic Pathways

DFT calculations are instrumental in investigating the synthetic routes for bipyridine compounds. While specific DFT studies on the synthesis of this compound are not extensively documented in the provided results, the methodologies applied to similar compounds are highly relevant. For instance, the synthesis of bipyridine derivatives often involves cross-coupling reactions, such as the Suzuki-Miyaura coupling. vulcanchem.commdpi.com

Computational studies can model the various steps of these catalytic cycles, including oxidative addition, transmetalation, and reductive elimination. By calculating the energy barriers for each step, researchers can identify the rate-determining step and understand how different ligands and substrates affect the reaction efficiency. For example, in the synthesis of a substituted bipyridine, DFT could be used to compare the feasibility of different coupling partners and catalyst systems. mdpi.com

The synthesis of a related compound, 4,4'-NH2-Re, involved the reflux of 4,4'-diamino-2,2'-bipyridine with Re(CO)5Cl. nsf.gov DFT could be used to model the ligand substitution process, providing insights into the energetics and mechanism of the complex formation.

Computational Modeling of Catalytic Processes

The bipyridine scaffold is a common ligand in transition-metal catalysis. mdpi.com Computational modeling is crucial for understanding how ligands like this compound influence the activity and selectivity of a metal catalyst.

DFT calculations can be used to study the electronic structure of the metal complex and how it interacts with substrates. For example, in the context of CO2 reduction catalyzed by rhenium bipyridine complexes, DFT has been used to compare the HOMO-LUMO gaps of different amine-substituted complexes and to perform Mulliken electron population analysis. nsf.gov This analysis helps to understand the electron density on the metal center, which is a key factor in its catalytic activity. nsf.gov

Furthermore, computational studies can map out the entire catalytic cycle, identifying key intermediates and transition states. For the reduction of nitroarenes catalyzed by 4,4'-bipyridine (B149096), DFT calculations identified an N-boryl 4,4'-bipyridyl radical as a crucial intermediate. nih.gov The study also elucidated a single-step reaction with multiple stages and found that arylnitrene formation occurs on a triplet potential energy surface, highlighting the importance of intersystem crossing. nih.gov Such detailed mechanistic insights are often inaccessible through experimental methods alone and are vital for the rational design of more efficient catalysts. nih.govnih.gov

Computational tools can also screen potential catalysts before their synthesis, saving time and resources. nih.gov By predicting the properties and catalytic performance of various this compound-based complexes, researchers can focus their experimental efforts on the most promising candidates.

Simulation of Intermolecular Interactions and Supramolecular Self-Assembly

The simulation of intermolecular interactions is fundamental to understanding the supramolecular self-assembly of this compound. These non-covalent interactions, including hydrogen bonding, π-π stacking, and van der Waals forces, dictate how individual molecules organize into larger, well-defined architectures. acs.orgthno.org

The amine group and the nitrogen atoms in the pyridine rings of this compound are capable of forming hydrogen bonds, which are crucial directional interactions in supramolecular chemistry. vulcanchem.comresearchgate.net The aromatic pyridine rings also allow for π-π stacking interactions, where the electron-rich π systems of adjacent molecules align. acs.org Computational simulations can model these interactions to predict the most stable self-assembled structures.

For related systems, it has been shown that the interplay of different non-covalent forces can lead to the formation of complex structures like discrete cyclic assemblies or one-dimensional chains. acs.orgresearchgate.net For instance, the self-assembly of molecular tweezers has been shown to form hexameric structures stabilized by a combination of hydrogen bonds and π-π interactions. acs.org

The coordination of metal ions with the bipyridine unit can also drive self-assembly, leading to the formation of metallo-supramolecular structures. thno.org Computational modeling can be used to investigate the coordination geometry and the resulting architecture of these metal-organic assemblies. nih.gov These simulations can provide insights into the formation of structures like coordination polymers, where the bipyridine ligand bridges metal centers. researchgate.net

The study of self-assembly on surfaces is another area where simulations are valuable. Scanning tunneling microscopy, often complemented by computational modeling, can reveal how molecules like bipyridine derivatives arrange themselves into ordered monolayers on a substrate. researchgate.net These studies help to understand the competition between molecule-molecule and molecule-substrate interactions.

Prediction of Novel Properties and Applications

Computational methods are increasingly used to predict novel properties and potential applications of molecules like this compound before their synthesis and experimental characterization. By modeling the molecule's electronic and structural properties, researchers can screen for promising candidates for various applications.

One area of prediction is in materials science. For example, DFT calculations can predict the HOMO-LUMO gap of a molecule, which is a key parameter for its potential use in organic electronic devices such as organic photovoltaics (OPVs) and organic light-emitting diodes (OLEDs). vulcanchem.com A suitable HOMO-LUMO gap can facilitate charge transport, a crucial property for these applications. vulcanchem.com

The coordination chemistry of this compound can also be explored computationally to predict its utility in catalysis and sensing. By modeling the interaction of the molecule with different metal ions, it is possible to predict the stability and electronic properties of the resulting complexes. vulcanchem.com This can guide the development of new catalysts with enhanced activity or selectivity. osti.gov For instance, the combination of a bipyridine core with specific functional groups might lead to complexes with unique catalytic or sensing capabilities for specific analytes. vulcanchem.com

Molecular docking studies, a form of computational simulation, can predict the binding affinity of a molecule to a biological target, such as an enzyme or a receptor. bohrium.comdergipark.org.tr This can suggest potential applications in medicinal chemistry. While no specific docking studies for this compound were found, the methodology is widely applied to similar heterocyclic compounds to explore their potential as therapeutic agents. bohrium.com

Furthermore, theoretical calculations can be used to explore the potential of this compound and its derivatives in the development of nonlinear optical (NLO) materials. dergipark.org.tr By calculating properties like molecular hyperpolarizability, it is possible to identify molecules with strong NLO responses, which are of interest for applications in photonics and optoelectronics.

Table 2: Potential Applications Predicted by Computational Methods

Application AreaPredicted PropertyComputational Method
Organic ElectronicsHOMO-LUMO gap, charge transport propertiesDensity Functional Theory (DFT) vulcanchem.com
CatalysisStability and electronic properties of metal complexesDFT, Molecular Mechanics vulcanchem.comnih.gov
Medicinal ChemistryBinding affinity to biological targetsMolecular Docking bohrium.comdergipark.org.tr
Nonlinear OpticsMolecular hyperpolarizabilityDFT dergipark.org.tr

Analytical Chemistry Applications of 3,3 Bipyridin 4 Amine

Development of [3,3'-Bipyridin]-4-amine-Based Reagents and Probes

The development of novel reagents and probes is a cornerstone of analytical chemistry, enabling the detection and quantification of various analytes. The structure of this compound makes it a promising scaffold for creating such tools, particularly fluorescent probes and luminescent metal complexes.

The bipyridine moiety serves as an excellent chelating agent for various metal ions, while the amino group can be chemically modified to tune the molecule's photophysical properties or to introduce specific recognition sites. This strategy is evident in the development of fluorescent probes from other amino-bipyridine isomers. For instance, a ratiometric fluorescence probe for zinc ions (Zn²⁺) was successfully developed using a 6-amino-2,2'-bipyridine scaffold. nih.govmdpi.com This probe functions with the bipyridine core acting as both the chelating agent and the fluorescent reporter. nih.gov The introduction of different functional groups significantly alters the fluorescence properties, allowing for the design of probes with high affinity and selectivity for specific analytes. mdpi.com

A derivative of the target compound, 4'-Amino-(3,3'-bipyridine)-4-ol, has been synthesized, indicating that the this compound framework is a viable starting material for more complex structures. asianpubs.orgresearchgate.net Such derivatives can be precursors to compounds with interesting spectral characteristics, like dicationic carbazoles, which have been investigated as fluorescent probes for DNA. asianpubs.org The presence of both an electron-donating amino group and an electron-withdrawing nitro group in derivatives like 5-Nitro-3,3'-bipyridin-4-amine creates a unique electronic distribution that can lead to distinctive reactivity and potential use in developing colorimetric or fluorescent reagents. vulcanchem.com

Table 1: Characteristics of an Analogous 6-amino-2,2'-bipyridine-based Fluorescent Probe for Zn²⁺ (Data from a study on a structurally similar compound to illustrate potential properties)

PropertyValueReference
AnalyteEndogenous labile Zn²⁺ nih.gov
Probe Scaffold6-amino-2,2'-bipyridine nih.gov
Response TypeRatiometric fluorescence nih.gov
Dissociation Constant (Kd)0.77 nM nih.gov
Detection Limit0.10 nM nih.gov
Stokes Shift139 nm nih.gov
ApplicationCellular imaging in living cells nih.gov

Role in Sensing Technologies

Building on the development of probes, this compound and its derivatives have potential applications in various sensing technologies, including optical and electrochemical sensors.

Optical Sensing: The strong chelating ability of the bipyridine core is fundamental to its role in optical sensing. The coordination of metal ions can induce significant changes in the photophysical properties of the molecule, such as fluorescence quenching or enhancement. This phenomenon is the basis for many fluorescent metal ion sensors. For example, metal-organic frameworks (MOFs) incorporating bipyridine-like ligands have been used as luminescent sensors for ferric ions (Fe³⁺) through a fluorescence quenching mechanism. acs.org It is conceivable that derivatives of this compound could be incorporated into similar systems for the selective detection of metal ions. The combination of the bipyridine core with nitro and amine functional groups in derivatives like 5-Nitro-3,3'-bipyridin-4-amine may yield complexes with unique sensing capabilities for various metal ions. vulcanchem.com

Electrochemical Sensing: Bipyridine derivatives are also valuable in the fabrication of chemically modified electrodes for electrochemical sensing. These compounds can be grafted onto electrode surfaces to facilitate the detection of specific analytes. For instance, a stable film of a 4,4'-bipyridine (B149096) derivative has been electrografted onto a glassy carbon electrode to create an amperometric sensor for hydrogen peroxide and oxygen. researchgate.net This modified electrode demonstrated high antifouling ability, making it suitable for environmental monitoring. researchgate.net Although this example uses a different isomer, the principle can be extended to this compound. The amine group on the this compound ring provides a convenient handle for covalent attachment to electrode surfaces, potentially leading to the development of robust and sensitive electrochemical sensors for a range of analytes.

Table 2: Performance of an Electrochemical Sensor Based on an Analogous 4,4'-Bipyridine Derivative (Data from a study on a structurally similar compound to illustrate potential applications)

ParameterDetailsReference
Electrode ModificationElectrografted 1-phenylmethyl-4,4′-bipyridine researchgate.net
AnalyteHydrogen Peroxide (H₂O₂) researchgate.net
Detection MethodAmperometry researchgate.net
Linear Range5 to 60 µM researchgate.net
Detection Limit0.25 µM researchgate.net
ApplicationEnvironmental water monitoring researchgate.net

Analytical Method Development Utilizing this compound Derivatives

The versatility of this compound allows it to serve as a foundational building block in the development of new analytical methods. Its derivatives can be tailored for specific applications in separation science and analytical derivatization.

The synthesis of bipyridine derivatives often involves metal-catalyzed cross-coupling reactions, such as Suzuki or Stille coupling. smolecule.commdpi.com These synthetic routes allow for the systematic modification of the bipyridine core, enabling the creation of a library of reagents with fine-tuned properties for specific analytical challenges. For example, by introducing different functional groups, derivatives can be designed as selective chelating agents for solid-phase extraction of metal ions or as chiral selectors in chromatographic separations.

Furthermore, in techniques like gas chromatography-mass spectrometry (GC-MS), derivatization is often employed to improve the volatility and thermal stability of polar analytes, such as primary amines. iu.edu The amino group of this compound makes it amenable to derivatization reactions. Conversely, the compound itself could be functionalized to act as a derivatizing agent, introducing a bipyridine tag to analytes. This tag could then be used for selective detection, for instance, by coordinating a metal ion that can be detected by atomic spectroscopy or electrochemistry.

Table 3: Potential Analytical Applications of this compound Derivatives

Derivative TypePotential Analytical ApplicationRationale / PrincipleReference (Analogous)
Hydroxy-substituted (e.g., 4'-Amino-[3,3'-bipyridine]-4-ol)Precursor for fluorescent probesCan be converted into fluorescent heterocyclic systems (e.g., carbazoles). asianpubs.org
Nitro-substituted (e.g., 5-Nitro-3,3'-bipyridin-4-amine)Colorimetric reagents, electrochemical sensor componentsPossesses electron-withdrawing and -donating groups, leading to unique electronic and redox properties. vulcanchem.com
Polymer-graftedStationary phase in chromatography, electrode modifierCovalent attachment via the amine group allows for integration into polymers or onto surfaces. researchgate.net
Metal-complexedLuminescent labels, electrochemiluminescent reagentsBipyridine core forms stable, often luminescent, complexes with transition metals like Ruthenium. core.ac.uk

Q & A

Basic Research Question

  • Thermal Stability : Decomposition occurs above 200°C; store at <4°C in inert atmospheres .
  • Photooxidation : Exposure to UV light induces ring-opening; use amber vials and antioxidants (e.g., BHT) .

How can regioselective functionalization of this compound be achieved?

Advanced Research Question

  • Directing Groups : Install temporary groups (e.g., boronic esters) to guide C-H activation at the 5-position .
  • Microwave-Assisted Synthesis : Enhances regioselectivity in Pd-catalyzed couplings (e.g., 90% yield for 5-fluoro derivative) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.